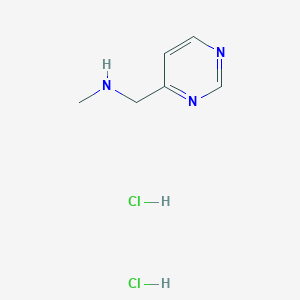

N-Methyl-1-(4-pyrimidinyl)methanamine dihydrochloride

Description

N-Methyl-1-(4-pyrimidinyl)methanamine dihydrochloride is a secondary amine salt featuring a pyrimidine ring substituted at the 4-position. Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, confers unique electronic and steric properties to the compound. The dihydrochloride salt enhances solubility in polar solvents, which is advantageous for pharmaceutical applications.

Properties

IUPAC Name |

N-methyl-1-pyrimidin-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-7-4-6-2-3-8-5-9-6;;/h2-3,5,7H,4H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWOAOXEKIEANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=NC=C1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179873-38-2, 1984118-01-5 | |

| Record name | N-Methyl-1-(4-pyrimidinyl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl[(pyrimidin-4-yl)methyl]amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-pyrimidinyl)methanamine dihydrochloride typically involves the reaction of 4-chloropyrimidine with N-methylmethanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

-

Step 1: Reaction of 4-chloropyrimidine with N-methylmethanamine

Reagents: 4-chloropyrimidine, N-methylmethanamine

Conditions: Base (sodium hydroxide or potassium carbonate), solvent (e.g., ethanol or methanol)

Product: N-Methyl-1-(4-pyrimidinyl)methanamine

-

Step 2: Formation of dihydrochloride salt

Reagents: N-Methyl-1-(4-pyrimidinyl)methanamine, hydrochloric acid

Conditions: Aqueous solution

Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-pyrimidinyl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-methyl-1-(4-pyrimidinyl)methanone.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: N-methyl-1-(4-pyrimidinyl)methanone

Reduction: N-methyl-1-(4-pyrimidinyl)methanamine

Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

N-Methyl-1-(4-pyrimidinyl)methanamine dihydrochloride is used in a wide range of scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a ligand in receptor binding studies.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-pyrimidinyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pyrimidine ring structure allows it to bind to active sites on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Diversity in Heterocyclic Moieties

Pyrimidine vs. Thiazole Derivatives

- N-Methyl-1-(4-pyrimidinyl)methanamine dihydrochloride contains a pyrimidine ring, which is electron-deficient due to its two nitrogen atoms, influencing reactivity in nucleophilic substitutions.

- Thiazole analogs (e.g., N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride) replace pyrimidine with a five-membered thiazole ring (one sulfur, one nitrogen). Thiazoles are less electron-deficient, altering binding affinity in biological targets .

Pyrimidine vs. Pyrazole Derivatives

- Pyrazole-based analogs (e.g., N-methyl-1-(1,3,5-trimethyl-1H-pyrazole-4-yl)methanamine) feature a five-membered ring with two adjacent nitrogen atoms. Synthesis involves sulfonylation reactions (e.g., with 2-naphthalenesulfonyl chloride) and yields ~76% .

Salt Formation and Physicochemical Properties

- Dihydrochloride Salts : Both the target compound and analogs (e.g., N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride) form dihydrochloride salts to improve aqueous solubility. Purity levels for such salts often exceed 95% .

Biological Activity

N-Methyl-1-(4-pyrimidinyl)methanamine dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to bind to various enzymes and receptors, modulating their activity. This modulation can lead to significant effects on metabolic pathways and cellular processes. For instance, the compound may exhibit inhibitory or stimulatory effects on certain enzymes, which can alter physiological responses in target tissues.

Therapeutic Applications

This compound has been investigated for various therapeutic applications, particularly in the context of cancer treatment and anti-inflammatory responses. Its structural similarity to other pyrimidine derivatives allows it to function as a potential lead compound in drug development.

Case Studies

- Cancer Research : A study highlighted that compounds similar to N-Methyl-1-(4-pyrimidinyl)methanamine exhibited potent inhibitory effects on cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer). The compound demonstrated an IC50 value of 0.126 μM, indicating strong antiproliferative activity . Furthermore, it was shown to inhibit lung metastasis in vivo, suggesting its potential as an effective therapeutic agent against metastatic cancer .

- Anti-inflammatory Properties : Another investigation revealed that related compounds reduced levels of inflammatory markers and nitric oxide production in activated macrophages. These findings suggest that N-Methyl-1-(4-pyrimidinyl)methanamine may possess anti-inflammatory properties comparable to established anti-inflammatory agents like curcumin .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| N-Methyl-1-(pyridin-4-yl)methanamine | Pyridine derivative | Different enzyme interactions |

| N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine | Imidazole derivative | Potential for varied pharmacological effects |

| N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine | Pyrazole derivative | Distinct chemical behavior |

This table illustrates how variations in the ring structure can influence the biological properties and mechanisms of action of these compounds.

In Vitro and In Vivo Studies

Recent studies have demonstrated that this compound can significantly affect cellular processes:

- In Vitro Studies : Experiments have shown that this compound inhibits cell proliferation at low concentrations, suggesting high potency and selectivity against cancer cells compared to normal cells .

- In Vivo Studies : Animal models have indicated that treatment with this compound leads to a reduction in tumor volume without significant side effects, highlighting its therapeutic potential .

Pharmacokinetics and Bioavailability

While the pharmacokinetic profile of this compound is still under investigation, factors such as solubility and metabolic stability are critical for its development as a therapeutic agent. Preliminary data suggest that modifications to enhance bioavailability may improve its efficacy in clinical settings .

Q & A

Basic: What are the optimized synthetic routes for N-Methyl-1-(4-pyrimidinyl)methanamine dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves reductive amination or nucleophilic substitution. A common approach includes reacting 4-pyrimidinecarboxaldehyde with methylamine under reducing conditions (e.g., sodium borohydride or hydrogen/palladium), followed by hydrochloric acid treatment to form the dihydrochloride salt . Key parameters include:

- Temperature: Controlled at 0–5°C during aldehyde-amine condensation to minimize side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility, while inert atmospheres prevent oxidation .

- Purification: Recrystallization or column chromatography (using silica gel and methanol/chloroform eluents) ensures ≥95% purity. Yield optimization requires stoichiometric balancing of methylamine and aldehyde precursors .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies amine proton shifts (δ 2.5–3.5 ppm for N-methyl groups) and pyrimidine ring protons (δ 8.0–9.0 ppm). COSY and HSQC clarify coupling patterns .

- HPLC: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) quantifies purity. Retention times are compared against standards .

- Mass Spectrometry: ESI-MS confirms molecular weight ([M+H]⁺ for free base: m/z 152.1; dihydrochloride: m/z 225.0) .

Advanced: How does the compound’s reactivity vary in nucleophilic substitution vs. oxidation reactions?

Methodological Answer:

- Nucleophilic Substitution: The pyrimidine ring’s electron-deficient C2/C4 positions react with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃ in DMF) to form N-alkylated derivatives .

- Oxidation: Using m-CPBA or H₂O₂, the amine group forms N-oxide derivatives. Reactivity is influenced by steric hindrance from the methyl group, requiring longer reaction times (12–24 hrs) .

- Kinetic Studies: Monitor via TLC or in situ IR to optimize reaction progression .

Advanced: What strategies are used to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

- Assay Conditions: Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1%) .

- Enantiomeric Purity: Chiral HPLC (Chiralpak AD-H column) separates enantiomers, as biological activity often differs between (R)- and (S)-forms .

- Target Selectivity: Use radioligand binding assays (e.g., ³H-norepinephrine uptake for NET interaction studies) to validate specificity .

Advanced: How does structural modification of the pyrimidine ring alter pharmacological properties?

Methodological Answer:

Comparative studies with analogs (e.g., 4-pyridinyl or isoxazole derivatives) reveal:

- Lipophilicity: Introducing trifluoromethyl groups (logP ↑) enhances blood-brain barrier penetration, measured via shake-flask assays .

- Receptor Affinity: Methylation at the pyrimidine N3 position reduces serotonin receptor binding (Kᵢ ↑ from 50 nM to >1 µM) in competitive binding assays .

- Metabolic Stability: Microsomal assays (human liver microsomes + NADPH) show t₁/₂ improvements with halogen substitutions .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

- Docking Simulations (AutoDock Vina): Model compound binding to enzymes (e.g., MAO-A) using PyMOL-aligned crystal structures (PDB: 2BXR). Scoring functions prioritize hydrogen bonds with Asp-132 .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .

- QSAR Models: Hammett constants (σ) correlate pyrimidine substituent effects with IC₅₀ in regression analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.